molecular formula C45H58N8O7 B11932951 K-Ras ligand-Linker Conjugate 2

K-Ras ligand-Linker Conjugate 2

Cat. No.: B11932951
M. Wt: 823.0 g/mol
InChI Key: IWTUIAHWVUGDQV-XEZIGOATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-Ras ligand-Linker Conjugate 2 is a bifunctional chemical compound designed for targeted protein degradation via the PROTAC (PROteolysis TArgeting Chimera) platform. It consists of two key components:

  • K-Ras ligand: Binds specifically to the K-Ras protein, a critical oncogenic driver in cancers such as pancreatic, colorectal, and lung adenocarcinoma.
  • PROTAC linker: Connects the K-Ras ligand to an E3 ubiquitin ligase-recruiting moiety (e.g., VHL, CRBN, MDM2, or IAP ligands), enabling the ubiquitination and subsequent proteasomal degradation of K-Ras .

This conjugate is pivotal in synthesizing PROTAC K-Ras Degrader-1 (HY-129523), which demonstrates ≥70% degradation efficacy in SW1573 cells . Its design leverages the intracellular ubiquitin-proteasome system, offering a promising therapeutic strategy for K-Ras-driven malignancies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras ligand-Linker Conjugate 2 involves the incorporation of a ligand for K-Ras and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature . Generally, the synthesis involves multiple steps, including the formation of the ligand-linker conjugate and the recruitment of E3 ligases.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed. it is likely that the production involves large-scale synthesis using standard organic synthesis techniques, followed by purification and quality control processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

K-Ras ligand-Linker Conjugate 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions include modified versions of this compound, which may have different biological activities and properties .

Scientific Research Applications

Chemistry

  • Synthesis of PROTACs : K-Ras ligand-Linker Conjugate 2 is pivotal in synthesizing PROTAC K-Ras Degrader-1. This process involves connecting two distinct ligands via a linker, enabling the targeted degradation of K-Ras proteins through the ubiquitin-proteasome pathway .

Biology

  • Degradation Studies : The compound is employed in various biological studies to understand the mechanisms of K-Ras degradation. It has been shown to effectively reduce K-Ras levels in different cell lines, thereby impacting downstream signaling pathways associated with cell growth and proliferation .

Medicine

  • Therapeutic Potential : this compound is being investigated for its therapeutic potential against K-Ras-driven cancers. By facilitating the degradation of mutant K-Ras proteins, it could lead to reduced tumor growth and increased sensitivity to other therapeutic agents .

Industry

  • Drug Development : The compound is utilized in the pharmaceutical industry for developing new treatments targeting K-Ras-related cancers. Its unique mechanism of action offers a novel approach compared to traditional inhibitors that merely block protein function .

Case Study 1: Efficacy in Cancer Cell Lines

Research indicates that treatment with this compound significantly reduces proliferation rates in cancer cell lines harboring mutant K-Ras. In vitro assays demonstrated that cells expressing mutant forms showed marked decreases in viability when treated with this compound, validating its potential as a therapeutic agent .

Case Study 2: Combination Therapy

In combination therapy studies, this compound has been shown to enhance the effectiveness of existing cancer treatments. By degrading mutant K-Ras proteins, it sensitizes cancer cells to other agents, leading to improved therapeutic outcomes.

Mechanism of Action

K-Ras ligand-Linker Conjugate 2 exerts its effects by recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP. These ligases facilitate the ubiquitination and subsequent degradation of K-Ras, leading to a reduction in K-Ras levels within cells. This mechanism is particularly effective in targeting K-Ras-driven cancers .

Comparison with Similar Compounds

The K-Ras ligand-linker conjugate series (Conjugates 1–6) shares a common scaffold but varies in linker chemistry, E3 ligase specificity, and degradation efficiency. Below is a detailed analysis:

Structural and Functional Differences

Compound CAS Number Molecular Weight Linker Type E3 Ligase Recruitment Degradation Efficacy
K-Ras Conjugate 2 Not explicitly listed Not specified PROTAC linker (exact type unspecified) VHL, CRBN, MDM2, IAP ≥70% in SW1573 cells
K-Ras Conjugate 4 2378261-83-5 Not specified Tosylate-containing linker VHL, CRBN, MDM2, IAP ≥70% in SW1573 cells
K-Ras Conjugate 5 2378261-85-7 789.96 Flexible alkyl/ether linker VHL, CRBN, MDM2, IAP ≥70% in SW1573 cells
SNIPER Compounds (e.g., 233, 239) N/A Varies Azide-amine or ester linkers IAP, CRBN 64–98% yield in synthesis

Key Observations :

  • Linker Chemistry : Conjugate 2’s linker remains unspecified but likely shares similarities with Conjugates 4 and 5, which use tosylate or alkyl/ether linkers for stability and E3 ligase recruitment. In contrast, SNIPER compounds employ azide-amine or ester linkers, with ester-based conjugates showing lower synthetic yields (36%) compared to amide bonds (81–89%) .
  • E3 Ligase Flexibility : Conjugate 2’s ability to recruit multiple E3 ligases (VHL, CRBN, MDM2, IAP) broadens its applicability compared to SNIPERs, which primarily target IAP or CRBN .

Degradation Efficacy and Selectivity

  • K-Ras Conjugate 2 : Drives ≥70% degradation in SW1573 cells, comparable to Conjugates 4 and 3. Its efficacy is attributed to optimized linker length and hydrophobicity, enhancing ternary complex formation between K-Ras and the E3 ligase .
  • This selectivity may arise from differential prenylation or trafficking mechanisms .

Research Implications and Challenges

  • Therapeutic Potential: Conjugate 2’s high degradation efficacy positions it as a lead candidate for K-Ras-targeted therapies. However, off-target effects due to broad E3 ligase recruitment require further investigation.
  • Comparative Limitations : Unlike covalent inhibitors (e.g., OphA in ), PROTACs like Conjugate 2 act catalytically but face challenges in cellular permeability and pharmacokinetics .

Biological Activity

K-Ras is a pivotal player in cancer biology, particularly due to its frequent mutations in various cancers. The K-Ras ligand-linker conjugate 2 (this compound) represents a novel approach in targeting K-Ras for therapeutic intervention. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of K-Ras and Its Role in Cancer

K-Ras is a small GTPase that regulates several key signaling pathways involved in cell proliferation, differentiation, and survival. Mutations in K-Ras, particularly at codons 12, 13, and 61, lead to constitutive activation of the protein, contributing to oncogenesis. Approximately 30% of human cancers involve K-Ras mutations, with the highest prevalence in pancreatic, colorectal, and lung cancers .

This compound is designed to selectively bind to mutated forms of K-Ras, disrupting its interaction with downstream effectors. This conjugate employs a linker that enhances cellular uptake and stability while maintaining specificity for the target mutant form. Preliminary studies indicate that this compound can effectively inhibit the GTP-bound state of K-Ras, thereby blocking its signaling pathways.

Key Mechanisms:

  • Inhibition of GTP Binding : this compound inhibits the exchange of GDP for GTP in mutant K-Ras, reducing its active form's availability.
  • Disruption of Effector Interactions : By binding to K-Ras, the conjugate prevents its interaction with downstream effectors such as RAF and PI3K, which are crucial for cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines expressing mutant K-Ras. For instance, studies using human lung cancer cell lines (A427) showed significant suppression of cell proliferation when treated with the conjugate .

Cell Line Mutation Type IC50 (nM) Proliferation Inhibition (%)
A427K-Ras(G12D)1.666
PANC-1K-Ras(G12D)3056

Case Studies

  • Case Study: A427 Cell Line
    Treatment with this compound resulted in a reduction of cell viability by approximately 66% at an IC50 value of 1.6 nM. This indicates strong selectivity for cells harboring the G12D mutation.
  • Case Study: PANC-1 Cell Line
    In PANC-1 cells, which also express the G12D mutation, treatment led to a proliferation inhibition rate of 56% at a higher concentration (30 µM) compared to untreated controls .

Comparative Analysis with Other Compounds

This compound has been compared with other known inhibitors targeting mutated K-Ras:

Compound Target Mutation IC50 (nM) Mechanism
SotorasibK-Ras(G12C)~100Irreversible inhibitor
AdagrasibK-Ras(G12C)~50Irreversible inhibitor
KRpep-2dK-Ras(G12D)~30Cyclic peptide inhibitor
This compound K-Ras(G12D) 1.6 Selective binding and inhibition

Q & A

Basic Research Questions

Q. What is the mechanism by which K-Ras ligand-Linker Conjugate 2 facilitates PROTAC-mediated degradation of K-Ras?

The conjugate consists of a K-Ras-targeting ligand and a PROTAC linker that recruits E3 ubiquitin ligases (e.g., VHL, CRBN, MDM2, IAP). This dual functionality enables the formation of a ternary complex between K-Ras and the E3 ligase, triggering ubiquitination and subsequent proteasomal degradation. Degradation efficacy exceeds 70% in SW1573 cells, as validated by western blot and cellular viability assays .

Q. Which structural domains of K-Ras are critical for binding to this compound?

Experimental studies highlight the importance of the switch II domain of K-Ras (residues 60–76) for ligand interaction. Mutagenesis assays and surface plasmon resonance (SPR) analyses confirm that mutations in this region (e.g., G12V, Q61H) disrupt binding affinity, necessitating structural optimization of the ligand for oncogenic K-Ras variants .

Q. What experimental methods are recommended to validate the degradation efficacy of PROTACs derived from this conjugate?

Key methodologies include:

  • Western blotting : Quantify K-Ras protein levels post-treatment.
  • Quantitative PCR (qPCR) : Rule out transcriptional downregulation.
  • Cellular proliferation assays (e.g., MTT) : Correlate degradation with functional outcomes.
  • Ubiquitination assays : Confirm E3 ligase activity via immunoprecipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficacy reported across cell lines (e.g., SW1573 vs. other adenocarcinoma models)?

Discrepancies may arise from differences in E3 ligase expression, proteasome activity, or K-Ras mutation profiles. To address this:

  • Perform E3 ligase profiling (e.g., RNA-seq, proteomics) to identify cell-specific ligase availability.
  • Use isogenic cell lines to isolate mutation-specific effects.
  • Validate findings with orthogonal degradation markers (e.g., thermal shift assays) .

Q. What computational strategies are effective for modeling the interaction between this compound and Calmodulin?

Molecular dynamics (MD) simulations and docking studies (e.g., using Rosetta or GROMACS) can predict binding interfaces. Key parameters include:

  • Electrostatic complementarity : Calmodulin’s Ca²⁺-binding loops and K-Ras’s effector-binding domains.
  • Free energy calculations (MM/PBSA) : Quantify interaction stability. Experimental validation via NMR or hydrogen-deuterium exchange (HDX) mass spectrometry is critical to refine models .

Q. How should researchers design linkers to balance proteolytic stability and cellular permeability in PROTACs derived from this conjugate?

Linker optimization involves:

  • Chemical diversity screens : Test polyethylene glycol (PEG), alkyl, or aryl-based linkers.
  • Stability assays : Incubate linkers in serum or lysosomal extracts to assess degradation resistance.
  • Permeability testing : Use Caco-2 monolayers or PAMPA assays. Recent studies suggest that rigid, non-cleavable linkers enhance intracellular retention .

Q. What strategies mitigate off-target effects when using this compound in vivo?

  • CRISPR-Cas9 screening : Identify genes modulating conjugate specificity.
  • Dose titration : Establish a therapeutic window using PK/PD models.
  • Proteome-wide profiling (e.g., TMT-MS) : Detect unintended ubiquitination events. Co-administration with E3 ligase inhibitors (e.g., MLN4924) can further validate on-target effects .

Q. Methodological Considerations

Q. How can researchers address data linkage challenges when integrating proteomic and transcriptomic datasets for K-Ras degradation studies?

  • Use deterministic linkage (e.g., unique sample IDs) to align multi-omics data.
  • Apply batch correction tools (ComBat) to normalize platform-specific biases.
  • Validate correlations via pathway enrichment analysis (GSEA) and machine learning (random forests) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in PROTAC degradation assays?

  • Four-parameter logistic (4PL) models : Fit sigmoidal curves to quantify DC₅₀ and Dmax.
  • Bootstrapping : Estimate confidence intervals for degradation parameters.
  • ANOVA with Tukey post-hoc tests : Compare efficacy across linker variants .

Properties

Molecular Formula

C45H58N8O7

Molecular Weight

823.0 g/mol

IUPAC Name

benzyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C45H58N8O7/c1-50-30-38(58-27-26-57-25-24-56-23-22-55-21-17-47)28-37(50)33-59-44-48-41-31-51(42-13-7-11-35-10-5-6-12-39(35)42)18-15-40(41)43(49-44)52-19-20-53(36(29-52)14-16-46)45(54)60-32-34-8-3-2-4-9-34/h2-13,36-38H,14-15,17-33,47H2,1H3/t36-,37-,38+/m0/s1

InChI Key

IWTUIAHWVUGDQV-XEZIGOATSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN

Canonical SMILES

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.